molecular formula C8H4Cl2N2O2 B13704371 4-(Dichloromethyl)-3-nitrobenzonitrile

4-(Dichloromethyl)-3-nitrobenzonitrile

Cat. No.: B13704371
M. Wt: 231.03 g/mol
InChI Key: CTKSPQWVCCURLN-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a dichloromethyl group and a nitro group attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)-3-nitrobenzonitrile typically involves the introduction of the dichloromethyl and nitro groups onto a benzene ring. One common method is the nitration of 4-(dichloromethyl)benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)-3-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4-(dichloromethyl)-3-aminobenzonitrile.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Dichloromethyl)-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)-3-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichloromethyl group can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple dichloromethyl compound used as a solvent.

    4-Nitrobenzonitrile: A compound with a similar nitro and nitrile group but lacking the dichloromethyl group.

    3-Nitrobenzonitrile: Similar structure but with the nitro group in a different position.

Biological Activity

4-(Dichloromethyl)-3-nitrobenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a nitro group and a dichloromethyl substituent on a benzonitrile core. This unique configuration contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. It is hypothesized that the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. The nitro group may also participate in redox reactions, influencing cellular signaling pathways.

Biological Activity Overview

Research has shown that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Preliminary investigations suggest that it may possess cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which may be relevant for therapeutic applications.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that:

  • Substituent Variations : Altering the position or type of substituents on the benzene ring can significantly affect both potency and selectivity for biological targets.
  • Functional Group Influence : The presence of electron-withdrawing groups such as nitro enhances reactivity and interaction with biological macromolecules.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL
CytotoxicityMCF-7 (breast cancer)25 µM

Properties

Molecular Formula

C8H4Cl2N2O2

Molecular Weight

231.03 g/mol

IUPAC Name

4-(dichloromethyl)-3-nitrobenzonitrile

InChI

InChI=1S/C8H4Cl2N2O2/c9-8(10)6-2-1-5(4-11)3-7(6)12(13)14/h1-3,8H

InChI Key

CTKSPQWVCCURLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(Cl)Cl

Origin of Product

United States

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